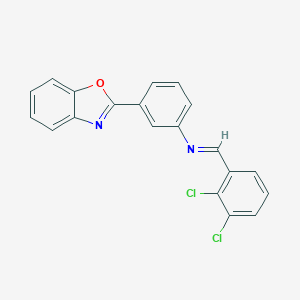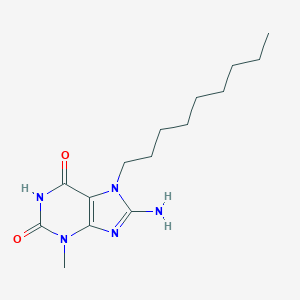![molecular formula C24H16N6 B400157 (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)
(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is a complex organic compound that features both anthracene and tetraaza-fluorene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” typically involves the condensation of anthracene derivatives with tetraaza-fluorene derivatives under specific conditions. Common reagents used in the synthesis may include hydrazine derivatives, aldehydes, and catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthracene or tetraaza-fluorene moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the anthracene or tetraaza-fluorene rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, this compound may be explored for its potential as a fluorescent probe or as a building block for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Industrially, the compound may find applications in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” exerts its effects depends on its specific application. For example, in optoelectronic devices, the compound’s photophysical properties are crucial. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anthracene derivatives and tetraaza-fluorene derivatives, such as:
- 9-Anthraldehyde
- 2,7-Diazafluorene
- Anthracene-9-carboxaldehyde
Uniqueness
“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is unique due to its combination of anthracene and tetraaza-fluorene moieties, which impart distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H16N6 |
|---|---|
Molekulargewicht |
388.4g/mol |
IUPAC-Name |
N-[(E)-anthracen-9-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C24H16N6/c1-3-9-17-15(7-1)13-16-8-2-4-10-18(16)20(17)14-25-29-24-27-23-22(28-30-24)19-11-5-6-12-21(19)26-23/h1-14H,(H2,26,27,29,30)/b25-14+ |
InChI-Schlüssel |
LYLYZHMBBJPZAT-AFUMVMLFSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4-bromo-6-ethoxyphenol](/img/structure/B400079.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400080.png)

![N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B400084.png)

![4-[2-Nitro-4-({3-nitrophenyl}sulfonyl)phenyl]morpholine](/img/structure/B400087.png)
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400090.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B400093.png)

![6-[(5Z)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B400095.png)


![2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B400098.png)
